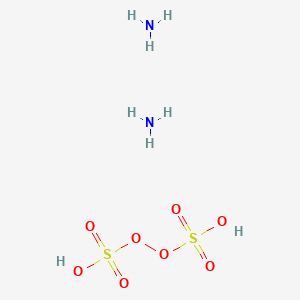![molecular formula C15H17NO4 B2721095 (1R,5R)-3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione CAS No. 2137900-51-5](/img/structure/B2721095.png)
(1R,5R)-3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5R)-3-Benzyl-6,6-dimethoxy-3-azabicyclo[320]heptane-2,4-dione is a complex organic compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione typically involves multiple steps, starting from simpler organic molecules. One common approach involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic core. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ large-scale reactors and advanced purification techniques to isolate the compound from reaction mixtures. The use of automated systems and continuous flow processes can enhance the efficiency and scalability of production.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, (1R,5R)-3-Benzyl-6,6-dimethoxy-3-azabicyclo[320]heptane-2,4-dione is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes. Such studies can provide insights into its potential as a therapeutic agent or a tool for biological research.
Medicine
In medicine, (1R,5R)-3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione may be explored for its pharmacological properties. Its unique structure could lead to the development of new drugs with specific therapeutic targets. Preclinical studies and clinical trials are essential to evaluate its safety and efficacy.
Industry
In industry, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be harnessed to develop new products with enhanced performance characteristics. Industrial applications may include the development of advanced polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of (1R,5R)-3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-6-Azabicyclo[3.2.0]heptan-7-one: This compound shares a similar bicyclic structure but differs in its functional groups and stereochemistry.
7-Oxabicyclo[2.2.1]heptane: This compound has a different bicyclic framework and is used in various synthetic applications.
Bicyclo[4.1.0]heptenes: These compounds have a different ring structure and are used as building blocks in organic synthesis.
Uniqueness
(1R,5R)-3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical reactivity and potential applications in various fields. Its bicyclic structure provides a rigid framework that can influence its interactions with other molecules, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1R,5R)-3-benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-19-15(20-2)8-11-12(15)14(18)16(13(11)17)9-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKAABJYIPEXPX-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2C1C(=O)N(C2=O)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1(C[C@@H]2[C@H]1C(=O)N(C2=O)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
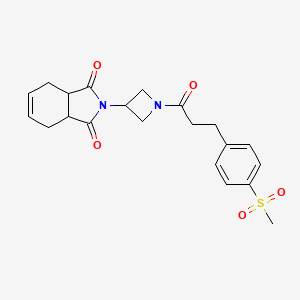
![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide](/img/structure/B2721015.png)
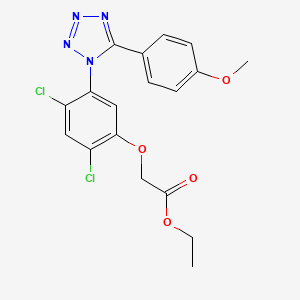
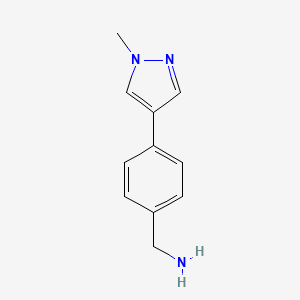
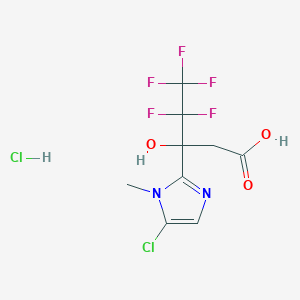
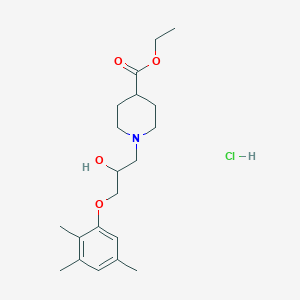
![(3Z,9Z)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one](/img/structure/B2721024.png)
![2-Ethoxy-5-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine](/img/structure/B2721025.png)
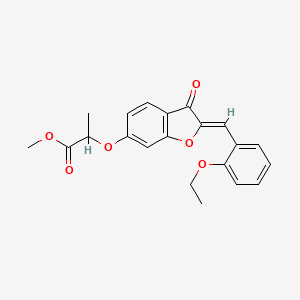
![3-(2-chlorophenyl)-5-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-4-carboxamide](/img/structure/B2721027.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide](/img/structure/B2721028.png)
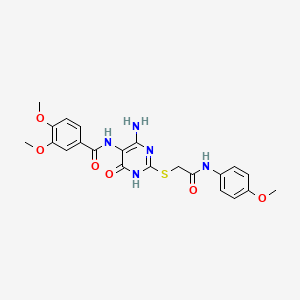
![({1-Methyl-2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B2721033.png)
